2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a quinolinone-derived acetamide featuring a 6-chloro substituent on the quinoline core, a 4-methylbenzoyl group at position 3, and an N-(3,5-dimethoxyphenyl)acetamide side chain. The structural complexity of this molecule, particularly the chloro and dimethoxyphenyl substituents, suggests enhanced electronic and steric effects that may influence solubility, bioavailability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-[6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)23-14-30(24-9-8-18(28)10-22(24)27(23)33)15-25(31)29-19-11-20(34-2)13-21(12-19)35-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUNRWBYXTZGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methylbenzoyl groups. The final step involves the acylation of the quinoline derivative with 3,5-dimethoxyphenylacetic acid under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
Scientific Research Applications
2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways would depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Scaffolds
- Quinolinone vs. Quinazolinone: The target compound’s quinolinone core differs from quinazolinone derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ) by the absence of an additional nitrogen atom.
- Thiazolidinone Hybrids: Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides incorporate a thiazolidinone ring, which confers conformational rigidity and modulates electronic properties. These structural differences may lead to divergent biological targets compared to quinolinones.
Substituent Effects
- Chloro vs. Methoxy Groups: The 6-chloro substituent in the target compound contrasts with 6-methoxy or 7-chloro groups in analogs like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) and 2-(7-chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide (9c) .
- Arylacetamide Side Chains : The N-(3,5-dimethoxyphenyl) group in the target compound introduces two methoxy groups, which may enhance π-π stacking and hydrogen-bonding interactions compared to the N-(3,5-dimethylphenyl) group in 9b and 9c .
Physicochemical Properties
Melting Points and Solubility
- Target Compound : Expected melting point >250°C (based on analogs like 9b, mp 274–288°C ). The 3,5-dimethoxyphenyl group may improve solubility in polar aprotic solvents compared to chloro-substituted analogs.
- Hydrazinylidene Derivatives (13a–b): Higher melting points (274–288°C) due to strong intermolecular hydrogen bonding from sulfamoyl and cyano groups .
Spectroscopic Data
Biological Activity
The compound 2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core substituted with a chloro group and an acetamide moiety that contributes to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro tests revealed efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications to the quinoline core and substituents on the aromatic rings significantly influence its potency.
- Chloro Group : The presence of the chloro substituent at position 6 enhances lipophilicity, which may improve cellular uptake.
- Acetamide Moiety : The N-(3,5-dimethoxyphenyl)acetamide group is crucial for binding interactions with target proteins involved in cancer progression.
- Methylbenzoyl Substitution : This group plays a role in modulating the compound's interaction with DNA and other cellular targets.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial evaluation was conducted against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited potent inhibitory effects, suggesting potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
